1,3-Distearoyl-2-oleoylglycerol

Polymorphism Melting Point Cocoa Butter

1,3-Distearoyl-2-oleoylglycerol (synonym: SOS, TG(18:0/18:1/18:0), 1,3-distearin-2-olein) is a symmetric, stearic-oleic mixed-acid triacylglycerol (TAG) with the molecular formula C57H108O6 and a molecular weight of 889.5 g/mol. It belongs to the class of 2-oleo-disaturated triacylglycerols that constitute approximately 90% of cocoa butter and are also found in kokum, shea butter, mango kernel fat, and Chinese tallow.

Molecular Formula C57H108O6
Molecular Weight 889.5 g/mol
CAS No. 2846-04-0
Cat. No. B142862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Distearoyl-2-oleoylglycerol
CAS2846-04-0
Synonyms(Z)-9-Octadecenoic Acid 2-[(1-Oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl Ester;  1,3-Di-O-stearoyl-2-O-oleoylglycerol;  1,3-Distearo-2-olein;  1,3-Distearoyl-2-olein;  1,3-Distearoyl-2-oleoylglycerol;  1,3-Distearyl-2-oleylglycerol;  2-Oleo-1,3
Molecular FormulaC57H108O6
Molecular Weight889.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27-
InChIKeyRBLADLVPSYELCA-IKPAITLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Distearoyl-2-oleoylglycerol (CAS 2846-04-0) Procurement Guide: Product Identity, Class, and Core Characteristics


1,3-Distearoyl-2-oleoylglycerol (synonym: SOS, TG(18:0/18:1/18:0), 1,3-distearin-2-olein) is a symmetric, stearic-oleic mixed-acid triacylglycerol (TAG) with the molecular formula C57H108O6 and a molecular weight of 889.5 g/mol [1]. It belongs to the class of 2-oleo-disaturated triacylglycerols that constitute approximately 90% of cocoa butter and are also found in kokum, shea butter, mango kernel fat, and Chinese tallow . Commercially available at purities ≥98%, SOS serves as a reference standard for lipidomics, a functional ingredient in cocoa butter equivalents (CBEs), and a lipid matrix in solid lipid nanoparticle (SLN) formulations .

Why Generic Substitution Fails for 1,3-Distearoyl-2-oleoylglycerol: Comparator-Differentiated Polymorphism and Phase Behavior


Within the class of 2-oleo-disaturated triacylglycerols, seemingly minor structural variations — fatty acid chain length (C16 palmitoyl in POP vs. C18 stearoyl in SOS), positional isomerism (SOS vs. SSO), or mixed saturation patterns (symmetric SOS vs. asymmetric POS) — produce fundamentally different polymorphic landscapes, melting point hierarchies, and binary/ternary phase behaviors. These differences govern critical industrial performance parameters: heat stability, fat bloom resistance, crystallization kinetics during tempering, and drug release profiles from lipid nanoparticle matrices [1][2]. Consequently, interchanging SOS with POP, POS, SSO, or other in-class TAGs without quantitative justification will produce measurably different product performance.

Quantitative Differentiation Evidence for 1,3-Distearoyl-2-oleoylglycerol vs. Closest Structural Analogs


SOS β1 Polymorph Melting Point Exceeds POP and POS by ≥6.3°C: Direct Polymorphism Comparison

The most stable β1 polymorph of SOS melts at 43.0°C, which is 6.3°C higher than POP β1 (36.7°C) and 7.1°C higher than POS β (35.9°C), measured by DSC and confirmed by X-ray diffraction on 99.9% pure samples in a direct head-to-head study [1]. An independent study corroborated SOS β1 melting at 42.5–43.0°C versus POP β1 at 35.5–36.0°C [2]. This melting point differential is the primary physicochemical driver of SOS's superior thermal stability in chocolate fat phases.

Polymorphism Melting Point Cocoa Butter Thermal Stability Tempering

SOS β2 Polymorph (41.0°C) Matches Cocoa Butter Form V — the Optimal Confectionery Crystal Form

SOS exhibits five distinct polymorphs with melting points of α (23.5°C), γ (35.4°C), β' (36.5°C), β2 (41.0°C), and β1 (43.0°C), as determined by time-resolved synchrotron radiation X-ray diffraction (SR-XRD) on pure samples [1][2]. POP, by comparison, displays six polymorphs with the key β2 form melting at 35.1°C and β1 at 36.7°C [3]. The SOS β2 polymorph (41.0°C) is recognized as equivalent to cocoa butter Form V — the most desirable polymorph for confectionery usage — while POP β2 (35.1°C) corresponds to a lower-melting crystal form, meaning POP alone cannot replicate the Form V melting profile essential for properly tempered chocolate [2].

Polymorphism Cocoa Butter Form V Confectionery Tempering Fat Bloom

Ternary Phase Composition 40:40:20 POP:POS:SOS Yields 40°C Melting Point — SOS Drives Higher Thermal Endurance in Cocoa Butter Equivalents

Quantitative ternary phase analysis of POP:POS:SOS mixtures in the β2 polymorphic form demonstrated a dramatic melting point reduction with increasing POP content due to eutectic behavior between POP:POS and POP:SOS. A novel specific composition at 40:40:20 (w/w/w) POP:POS:SOS was identified with a melting point of approximately 40°C — substantially higher than binary POP:POS (29.4°C) or POP:SOS (36.1°C) mixtures. The SOS fraction at 20% was the critical driver of this elevated melting point [1][2]. In contrast, the eutectic region at 50:50:0 POP:POS produced the lowest-melting composition.

Ternary Phase Behavior Cocoa Butter Equivalent Solid Fat Content Eutectic Melting Point

High-SOS Chocolates Remain Solid at 32°C and Resist Fat Bloom for 60+ Days vs. 15 Days for Conventional Cocoa Butter Chocolate

In a controlled industrial application study, dark chocolates formulated with mango kernel fat (MKF)-based fats containing 55.7–60.9% StOSt (SOS) remained physically solid at 32°C, whereas conventional cocoa butter (CB) chocolate completely lost its shape at 32°C. In accelerated bloom tests, CB-chocolate exhibited visible white-greyish haze within 15 days, while the high-SOS PB and IB chocolates showed only slight bloom after 60 days of storage [1]. The high SOS content promoted plate-like crystal growth morphology at 20°C, which physically prevented fat recrystallization and transformation into the bloom-causing β1 polymorph.

Heat Stability Fat Bloom Resistance Chocolate Mango Kernel Fat Cocoa Butter Improver

SOS-Based Solid Lipid Nanoparticles Achieve <300 nm Size, ~98% Protein Loading, and 6-Hour Sustained Release for Drug Delivery

Solid lipid nanoparticles (SLN) formulated using 1,3-distearoyl-2-oleoylglycerol (TG1) as the sole lipid matrix achieved particle size <300 nm, polydispersity index (PdI) approximately 0.2, and positive zeta potential via cationic functionalization. Bovine serum albumin (BSA) protein incorporation efficiency reached approximately 98%, with in vitro release sustained over 6 hours compared to free protein [1]. In a separate study using the identical TG1 lipid matrix for phytol-loaded SLN, uniform spherical nanoparticles (<300 nm, PdI <0.2) with drug loading efficiency >65% were achieved, and biocompatibility was confirmed in HEK-293 cell lines [2]. No equivalent SLN performance data exist for POP, POS, or SSO lipid matrices specifically in the public domain, but the physicochemical basis — high hydrophobicity (XLogP3-AA = 24.3) and defined melting behavior of SOS — provides class-level inference that the C18 stearoyl chains confer greater matrix rigidity and slower drug release compared to shorter-chain analogs.

Solid Lipid Nanoparticles Drug Delivery Protein Encapsulation Biocompatibility Sustained Release

Heterogeneous Nucleation of SOS on Tristearin (SSS) Surfaces: 1–4% SSS Addition Accelerates Crystallization via Reduced Surface Free Energy

Atomic-scale molecular dynamics simulations and differential scanning calorimetry (DSC) nucleation kinetics demonstrated that SOS molecules exhibit binding affinity to tristearin (SSS) crystal surfaces. The inclusion of minor amounts of SSS (1–4% w/w) in an SOS melt produced a measurable increase in the isothermal nucleation rate of crystallizing SOS. Using the Fisher–Turnbull model, the estimated surface free energy (σ), activation free energy (ΔG*), and critical radius (r*) were all reduced in the presence of SSS, quantitatively confirming heterogeneous nucleation of SOS on SSS surfaces [1]. This mechanism is unique to SOS among cocoa butter TAGs; SSS surfaces specifically template SOS nucleation because of the shared stearoyl chain at the sn-1 and sn-3 positions, a feature absent in POP (palmitoyl chains) or POS (mixed palmitoyl/stearoyl).

Heterogeneous Nucleation Crystallization Kinetics Tristearin Surface Free Energy Chocolate Tempering

Best Research and Industrial Application Scenarios for 1,3-Distearoyl-2-oleoylglycerol (SOS) Based on Quantitative Differentiation Evidence


Heat-Stable Cocoa Butter Equivalent (CBE) Formulation for Tropical Markets

Based on the ternary phase behavior evidence that a 40:40:20 POP:POS:SOS composition achieves a melting point of ~40°C (vs. 29.4°C for POP:POS binary), SOS is the indispensable high-melting component for CBEs designed to remain solid above 32°C in tropical climates. Procurement specifications for tropical-grade CBEs should mandate SOS content ≥20% of the triacylglycerol fraction. High-SOS chocolates formulated with 55.7–60.9% StOSt remained solid at 32°C and resisted bloom for 60+ days compared to 15 days for conventional CB chocolate [1][2].

Chocolate Anti-Bloom Agent and Tempering Process Optimization

SOS is the first TAG to crystallize from cocoa butter melt and its β2 polymorph (41.0°C) is structurally equivalent to the desired cocoa butter Form V crystal. The addition of purified SOS as a seeding agent, or the use of SOS-rich fat fractions, enables direct crystallization into Form V, bypassing undesirable polymorphic transitions. Furthermore, the demonstrated heterogeneous nucleation of SOS on tristearin (SSS) surfaces (1–4% SSS) provides a specific process lever — SSS-seeded SOS crystallization — to accelerate tempering and reduce process cycle time [3].

Solid Lipid Nanoparticle (SLN) Matrix for Sustained Protein and Lipophilic Drug Delivery

SOS (TG1) has been validated as a biocompatible SLN lipid matrix producing particles <300 nm with PdI <0.2 and achieving 98% protein (BSA) encapsulation efficiency with sustained release over 6 hours. Phytol-loaded SOS-SLNs demonstrated >65% drug loading and dose-dependent anticandidal activity against 15 Candida strains. Researchers and formulators developing SLN-based delivery systems should consider SOS as a structurally defined, high-melting (β1 = 43.0°C) triglyceride matrix that offers validated performance benchmarks for particle size, loading efficiency, and release kinetics [4][5].

Analytical Reference Standard for Triacylglycerol Lipidomics and Cocoa Butter Authenticity Testing

As one of the three dominant TAG species in cocoa butter (alongside POP and POS), SOS serves as a critical quantitative reference standard for GC-FID and HPLC-MS triacylglycerol profiling. Regulatory methods for cocoa butter equivalent detection and quantification (e.g., HR-GLC TAG profiling) require pure SOS reference material for calibration and method validation. The well-characterized polymorphism of SOS (5 polymorphs with defined melting points) also makes it an ideal calibration standard for DSC-based fat polymorphism analysis and solid fat content (SFC) determination [6].

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